Benzoic acid, 3-(1-cyanopropyl)-
Overview
Description
Benzoic acid, 3-(1-cyanopropyl)-: is an organic compound with the molecular formula C11H11NO2 and a molecular weight of 189.21 g/mol . It is a derivative of benzoic acid, where a 1-cyanopropyl group is attached to the third carbon of the benzene ring. This compound is known for its applications in various fields, including pharmaceuticals and chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of benzoic acid, 3-(1-cyanopropyl)- typically involves the reaction of 2-chlorobenzoic acid with an alkylnitrile in the presence of a base such as sodium amide in liquid ammonia . This method is advantageous due to its economic feasibility and industrial applicability.
Industrial Production Methods: In industrial settings, the production of benzoic acid, 3-(1-cyanopropyl)- can be achieved through similar synthetic routes, often optimized for large-scale production. The use of 2-chlorobenzoic acid metal salts as starting materials is common, and the reaction conditions are carefully controlled to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Benzoic acid, 3-(1-cyanopropyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like nitric acid for nitration and halogens for halogenation are employed.
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of nitrobenzoic acids or halobenzoic acids.
Scientific Research Applications
Chemistry: Benzoic acid, 3-(1-cyanopropyl)- is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for more complex molecules in chemical research .
Biology and Medicine: In the pharmaceutical industry, this compound is an important intermediate in the synthesis of anti-inflammatory drugs such as ketoprofen . Its derivatives are also studied for their potential biological activities, including antimicrobial and anticancer properties .
Industry: This compound is used in the production of specialty chemicals and as a precursor for various industrial applications. Its role in the synthesis of corrosion inhibitors for stainless steel has been explored .
Mechanism of Action
The mechanism of action of benzoic acid, 3-(1-cyanopropyl)- involves its interaction with specific molecular targets. For instance, in its role as a pharmaceutical intermediate, it undergoes metabolic transformations to exert its effects. The nitrile group can be hydrolyzed to form carboxylic acids, which then participate in various biochemical pathways .
Comparison with Similar Compounds
Benzoic acid: The parent compound, widely used as a food preservative and in the synthesis of various chemicals.
3-(1-Cyanoethyl)benzoic acid: A closely related compound with similar chemical properties.
4-(1-Cyanopropyl)benzoic acid: Another isomer with the nitrile group attached to the fourth carbon of the benzene ring.
Uniqueness: Benzoic acid, 3-(1-cyanopropyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its role as an intermediate in the synthesis of pharmaceuticals and specialty chemicals highlights its importance in various applications .
Properties
IUPAC Name |
3-(1-cyanopropyl)benzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-2-8(7-12)9-4-3-5-10(6-9)11(13)14/h3-6,8H,2H2,1H3,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDAIFBHPFRCDIO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C#N)C1=CC(=CC=C1)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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